N-(2,2-DIMETHYL-3,4-DIHYDRO-2H-1-BENZOPYRAN-4-YL)-1-[(2-FLUOROPHENYL)METHYL]PIPERIDINE-4-CARBOXAMIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,2-DIMETHYL-3,4-DIHYDRO-2H-1-BENZOPYRAN-4-YL)-1-[(2-FLUOROPHENYL)METHYL]PIPERIDINE-4-CARBOXAMIDE is a complex organic compound that belongs to the class of piperidine carboxamides. This compound features a benzopyran ring, a fluorophenyl group, and a piperidine ring, making it a molecule of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,2-DIMETHYL-3,4-DIHYDRO-2H-1-BENZOPYRAN-4-YL)-1-[(2-FLUOROPHENYL)METHYL]PIPERIDINE-4-CARBOXAMIDE typically involves multi-step organic reactions. The starting materials might include 2,2-dimethyl-3,4-dihydro-2H-1-benzopyran, 2-fluorobenzyl chloride, and piperidine-4-carboxylic acid. The synthesis could involve:
- Formation of the benzopyran ring.
- Introduction of the fluorophenyl group via nucleophilic substitution.
- Coupling of the piperidine ring with the carboxamide group.
Industrial Production Methods
Industrial production methods would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2,2-DIMETHYL-3,4-DIHYDRO-2H-1-BENZOPYRAN-4-YL)-1-[(2-FLUOROPHENYL)METHYL]PIPERIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions could be used to alter the oxidation state of certain atoms within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions could be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents for these reactions might include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions would vary depending on the desired transformation, including temperature, solvent, and pH.
Major Products Formed
The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce new functional groups.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Possible applications in drug development and therapeutic research.
Industry: Use in the production of specialty chemicals or materials.
Mechanism of Action
The mechanism of action for N-(2,2-DIMETHYL-3,4-DIHYDRO-2H-1-BENZOPYRAN-4-YL)-1-[(2-FLUOROPHENYL)METHYL]PIPERIDINE-4-CARBOXAMIDE would depend on its specific interactions with molecular targets. This could involve binding to receptors, enzymes, or other proteins, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact mechanism.
Comparison with Similar Compounds
Similar Compounds
Similar compounds might include other piperidine carboxamides or benzopyran derivatives. Examples could be:
- N-(2,2-DIMETHYL-3,4-DIHYDRO-2H-1-BENZOPYRAN-4-YL)-1-BENZYL-PIPERIDINE-4-CARBOXAMIDE
- N-(2,2-DIMETHYL-3,4-DIHYDRO-2H-1-BENZOPYRAN-4-YL)-1-(4-FLUOROPHENYL)METHYL-PIPERIDINE-4-CARBOXAMIDE
Uniqueness
The uniqueness of N-(2,2-DIMETHYL-3,4-DIHYDRO-2H-1-BENZOPYRAN-4-YL)-1-[(2-FLUOROPHENYL)METHYL]PIPERIDINE-4-CARBOXAMIDE lies in its specific combination of functional groups and structural features, which may confer unique chemical and biological properties.
Properties
IUPAC Name |
N-(2,2-dimethyl-3,4-dihydrochromen-4-yl)-1-[(2-fluorophenyl)methyl]piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29FN2O2/c1-24(2)15-21(19-8-4-6-10-22(19)29-24)26-23(28)17-11-13-27(14-12-17)16-18-7-3-5-9-20(18)25/h3-10,17,21H,11-16H2,1-2H3,(H,26,28) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSCGFTMCIHSYLK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(C2=CC=CC=C2O1)NC(=O)C3CCN(CC3)CC4=CC=CC=C4F)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.